molecular formula C20H16F3N3O3S B304402 2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B304402
M. Wt: 435.4 g/mol
InChI Key: KALMXZXABYXUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPPS and belongs to the class of pyridine derivatives.

Mechanism of Action

The mechanism of action of EPPS is not fully understood. However, it is believed that EPPS binds to amyloid fibrils through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This binding results in the formation of a stable complex, which can be visualized using fluorescence microscopy.
Biochemical and Physiological Effects:
EPPS has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used as a non-invasive tool for imaging amyloid fibrils in vitro and in vivo. EPPS has also been shown to inhibit the aggregation of amyloid fibrils, which may have therapeutic implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EPPS as a fluorescent probe is its high selectivity for amyloid fibrils. This allows for the specific visualization of these structures in biological systems. Another advantage is its low toxicity and non-invasive nature, which makes it an ideal tool for in vivo imaging studies.
However, there are also limitations to using EPPS. One limitation is its low quantum yield, which makes it less sensitive than other fluorescent probes. Another limitation is its limited solubility in aqueous solutions, which may affect its ability to penetrate biological membranes.

Future Directions

There are several future directions for research on EPPS. One direction is the development of more sensitive and selective fluorescent probes for amyloid fibrils. Another direction is the optimization of EPPS synthesis methods to improve its solubility and quantum yield. Additionally, EPPS may have potential therapeutic applications for the treatment of neurodegenerative diseases, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of EPPS involves the reaction of 4-ethoxyphenylhydrazine with 3,4-dioxo-2,5-pyrrolidinedione in the presence of potassium carbonate and acetic anhydride. The resulting product is then treated with 2-chloro-6-methyl-4-(trifluoromethyl)nicotinoyl chloride to obtain EPPS.

Scientific Research Applications

EPPS has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for imaging biological systems. EPPS has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H16F3N3O3S

Molecular Weight

435.4 g/mol

IUPAC Name

2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H16F3N3O3S/c1-3-29-13-6-4-12(5-7-13)26-17(27)9-16(19(26)28)30-18-14(10-24)15(20(21,22)23)8-11(2)25-18/h4-8,16H,3,9H2,1-2H3

InChI Key

KALMXZXABYXUOH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C)C(F)(F)F)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=CC(=C3C#N)C(F)(F)F)C

Origin of Product

United States

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